1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-10-6-4-5-7-18(10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQFFWXTQNFLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 2-methylpiperidine.
Alkylation Reaction: The key step involves the alkylation of 1,3-dimethylxanthine with 2-methylpiperidine. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role as a central nervous system stimulant.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and metabolic regulation. The pathways involved may include cyclic adenosine monophosphate (cAMP) signaling and other intracellular signaling cascades.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The purine-2,6-dione scaffold is common among analogues, but substituent variations critically influence activity. Key structural comparisons include:
Substituent Analysis and Impact on Activity
Position 7 Modifications
- Target Compound : The (2-methylpiperidin-1-yl)methyl group introduces a bulky, lipophilic substituent. The methyl group on the piperidine ring may enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
- Linagliptin : The but-2-yn-1-yl group at position 7 contributes to DPP-4 inhibition by optimizing binding to the enzyme's hydrophobic S2 pocket .
- NCT-501 (34) : The 3-methylbenzyl substituent increases lipophilicity, while the 8-(piperidin-4-yloxy) group with cyclopropanecarbonyl enhances selectivity for aldehyde dehydrogenase .
Position 8 Modifications
- Compound 5: The imidazole-propylamino group at position 8 facilitates hydrogen bonding with Eg5 ATPase residues (Tyr104, Tyr352), critical for inhibition .
- Caffeine Derivatives (3j, 3m) : Substitution with pyridinyloxy groups abolishes CNS stimulation but retains analgesic effects, highlighting the role of position 8 in modulating target specificity .
Physicochemical and Pharmacokinetic Properties
- Linagliptin’s quinazolinylmethyl group enhances solubility via π-π stacking interactions, contributing to oral bioavailability .
- Metabolic Stability :
- Methyl groups on heterocycles (e.g., 2-methylpiperidine in the target compound) slow oxidative metabolism, a feature shared with NCT-501’s cyclopropanecarbonyl group .
Biological Activity
1,3-Dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various purine nucleosides and has been investigated for its effects on several biological systems.
Chemical Structure and Properties
The compound's molecular formula is , and it features a purine base with a dimethyl group and a piperidine moiety. The structural characteristics contribute to its interaction with biological targets.
1. Antitumor Activity
Research indicates that purine derivatives exhibit significant antitumor properties. A study demonstrated that similar compounds could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell survival and growth.
2. Antiviral Properties
Purine analogs have been explored as antiviral agents, particularly against viral infections like HIV and hepatitis. The mechanism typically involves the inhibition of viral polymerases, which are essential for viral replication. In vitro studies have shown promising results for related compounds in suppressing viral load in infected cells.
3. CNS Activity
The piperidine component suggests potential central nervous system (CNS) activity. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects. This activity may be attributed to their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Studies
Several case studies highlight the biological activity of compounds structurally related to 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione:
- Case Study 1 : A study involving a related purine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis through the activation of caspase pathways.
- Case Study 2 : Another investigation assessed the antiviral efficacy of a similar compound against influenza viruses. Results indicated a reduction in viral titers in treated cells compared to controls.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Induction of apoptosis via PI3K/Akt pathway |
| Antiviral | Moderate | Inhibition of viral polymerases |
| CNS Activity | Promising | Modulation of serotonin and dopamine receptors |
Q & A
Basic Research Questions
Q. What synthetic routes are used to prepare 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, and how is its structure confirmed?
- Methodology : The compound is synthesized via nucleophilic substitution at the 7-position of the purine-dione scaffold. For example, reacting 1,3-dimethylxanthine with 2-methylpiperidine derivatives under basic conditions introduces the methylpiperidinylmethyl group . Structural confirmation involves:
- FTIR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching), ~2850–2960 cm⁻¹ (aliphatic C-H), and ~3300 cm⁻¹ (N-H, if applicable) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 341 for C₁₈H₂₃N₅O₂ derivatives) and fragmentation patterns validate the molecular formula .
- NMR : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., methyl groups at 1- and 3-positions) .
Q. How can researchers distinguish this compound from structurally related xanthine derivatives?
- Methodology : Use hyphenated analytical techniques:
- LC-MS/MS : Differentiates via retention time and unique fragmentation patterns (e.g., loss of the 2-methylpiperidinylmethyl group).
- X-ray Crystallography : Resolves ambiguities in substitution patterns by comparing unit cell parameters and bond angles with published crystallographic data (e.g., Acta Crystallographica E series) .
Advanced Research Questions
Q. What computational strategies predict the drug-likeness and binding affinity of this compound for adenosine receptors?
- Methodology :
- Virtual Screening : Use tools like AutoDock or Schrödinger Suite to dock the compound into adenosine A₁/A₂A receptor models, focusing on the methylpiperidinylmethyl group’s interaction with hydrophobic pockets .
- ADMET Prediction : Employ Chemicalize.org or SwissADME to assess logP, solubility, and cytochrome P450 inhibition .
- Molecular Dynamics Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How can researchers optimize the 7-((2-methylpiperidin-1-yl)methyl) moiety to enhance phosphodiesterase (PDE) inhibition?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the piperidine ring (e.g., N-alkylation, ring size) and test PDE4/5 inhibition in vitro .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors and hydrophobic regions using MOE or Discovery Studio to guide substitutions .
- In Vivo Efficacy : Compare pharmacokinetic profiles (e.g., AUC, t₁/₂) of top candidates in rodent models of inflammation .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodology :
- Plasma Protein Binding Assays : Use equilibrium dialysis to assess free drug concentration, which may explain reduced in vivo activity .
- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS to identify rapid metabolism .
- Bioavailability Studies : Compare oral vs. intravenous administration in rodents to evaluate first-pass effects .
Q. How can polymorphism impact the solubility and formulation of this compound?
- Methodology :
- X-ray Powder Diffraction (XRPD) : Screen crystallinity under varied solvent conditions (e.g., ethanol/water mixtures) .
- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (e.g., endothermic peaks at 150–200°C) .
- Solubility Studies : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) to guide salt or co-crystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
